4-Hydroxyphenylacetaldehyde

説明

4-Hydroxyphenylacetaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Gnetum montanum, Xylopia parviflora, and other organisms with data available.

the major product of L-tyrosine oxidation by activated human phagocytes

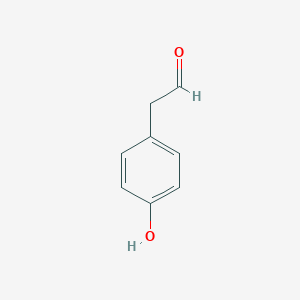

Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRPPFIAVHPVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223631 | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7339-87-9 | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDJ7B4KB3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxyphenylacetaldehyde from L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-Hydroxyphenylacetaldehyde (4-HPAA) from the amino acid precursor L-tyrosine. 4-HPAA is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details both biocatalytic and chemical synthesis routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key methodologies are provided, and metabolic pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the processes involved. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical and practical insights into the production of 4-HPAA.

Introduction

This compound (4-HPAA) is a key aromatic aldehyde that serves as a building block in the synthesis of a variety of more complex molecules, including benzylisoquinoline alkaloids like morphine and berberine.[1][2] Its synthesis from a readily available and renewable feedstock like L-tyrosine is of significant interest. Both biological and chemical methods have been explored for this conversion, each with its own set of advantages and challenges.

Biocatalytic routes offer high selectivity and operate under mild reaction conditions, which is environmentally advantageous.[3][4] These methods often employ whole-cell catalysts or isolated enzymes. In contrast, chemical synthesis can offer broader substrate scope and may be more established for large-scale production, though it often involves harsher reaction conditions and the use of potentially hazardous reagents.[3][4] This guide will explore both approaches to provide a well-rounded perspective for researchers.

Biocatalytic Synthesis of this compound

The biosynthesis of 4-HPAA from L-tyrosine can be achieved through various enzymatic pathways. A common route involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA), which is then decarboxylated to form 4-HPAA.[1]

Enzymatic Pathways

Several enzymes are known to catalyze the conversion of L-tyrosine to intermediates that lead to 4-HPAA. The primary enzymes involved are:

-

Tyrosine aminotransferase (TAT): This enzyme catalyzes the transamination of L-tyrosine to form 4-hydroxyphenylpyruvic acid (4-HPPA).[1]

-

4-Hydroxyphenylpyruvate decarboxylase: This enzyme catalyzes the decarboxylation of 4-HPPA to produce 4-HPAA.

-

Aromatic aldehyde synthase (AAS): Found in plants like parsley, this enzyme can directly convert L-tyrosine to 4-HPAA.[1]

The following diagram illustrates a common biosynthetic pathway from L-tyrosine to 4-HPAA.

Experimental Protocol: Whole-Cell Biocatalysis using Recombinant E. coli

This protocol is a representative method for the whole-cell biocatalytic production of a tyrosine-derived product, adapted for 4-HPAA synthesis.

2.2.1. Strain and Culture Conditions

-

Strain: Escherichia coli BL21(DE3) harboring a plasmid with the gene encoding for an aromatic aldehyde synthase or a co-expression plasmid for tyrosine aminotransferase and 4-hydroxyphenylpyruvate decarboxylase.

-

Media: Luria-Bertani (LB) medium for initial culture, and a production medium such as M9 minimal medium supplemented with glucose and L-tyrosine.

-

Culture: Grow the recombinant E. coli in LB medium at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 20-30°C) for 12-16 hours.

2.2.2. Bioconversion Reaction

-

Cell Harvesting: Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Reaction Buffer: Resuspend the cell pellet in a suitable reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).

-

Reaction Setup: In a reaction vessel, combine the resuspended cells with the L-tyrosine substrate (e.g., 10 g/L).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for 4-HPAA concentration using HPLC.

2.2.3. Product Extraction and Purification

-

Cell Removal: After the reaction, remove the cells by centrifugation or filtration.

-

Extraction: Extract the 4-HPAA from the supernatant using an organic solvent such as ethyl acetate.

-

Purification: Purify the extracted 4-HPAA using column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for this biocatalytic synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the biocatalytic conversion of L-tyrosine to related aromatic compounds, providing a benchmark for the expected performance of 4-HPAA synthesis.

| Parameter | Value | Reference Compound | Source |

| Substrate Concentration | 10 g/L | L-Tyrosine | Adapted from[5] |

| Product Titer | ~7 g/L | L-DOPA | [5] |

| Conversion Yield | ~70% | L-DOPA | [5] |

| Reaction Time | 24 hours | L-DOPA | [5] |

| Purity | >95% | Not Specified | General expectation |

Chemical Synthesis of this compound

While biocatalysis is a promising approach, chemical synthesis of 4-HPAA from L-tyrosine is also feasible, typically involving a multi-step process.

Synthetic Route

A plausible chemical synthesis route from L-tyrosine to 4-HPAA could involve the following steps:

-

Protection of the amino and carboxyl groups of L-tyrosine: This is to prevent side reactions in subsequent steps.

-

Oxidative decarboxylation: Conversion of the protected tyrosine to the corresponding aldehyde.

-

Deprotection: Removal of the protecting groups to yield 4-HPAA.

Experimental Protocol: A Representative Chemical Synthesis

This protocol outlines a general approach to the chemical synthesis of a related aromatic aldehyde from an amino acid precursor.

3.2.1. Protection of L-Tyrosine

-

Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of water and dioxane).

-

Add a protecting group for the amine, such as di-tert-butyl dicarbonate (B1257347) (Boc)2O, and a base (e.g., sodium bicarbonate).

-

Protect the carboxylic acid, for example, by converting it to a methyl ester using methanol (B129727) and a catalyst like thionyl chloride.

3.2.2. Reduction to Aldehyde

-

The protected tyrosine ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

-

The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

3.2.3. Deprotection

-

Remove the protecting groups under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester) to yield 4-HPAA.

The logical relationship of this chemical synthesis workflow is depicted below.

Quantitative Data

The following table provides a summary of typical quantitative data for a multi-step chemical synthesis of a related compound, offering a point of comparison.

| Parameter | Value | Reference Compound | Source |

| Starting Material | L-Tyrosine | Selectively Protected L-Dopa | [6] |

| Overall Yield | 33% | Selectively Protected L-Dopa | [6] |

| Number of Steps | 5 | Selectively Protected L-Dopa | [6] |

| Purity | >98% (after chromatography) | Not Specified | General expectation |

Analytical Methods

Accurate quantification of 4-HPAA is crucial for monitoring reaction progress and determining product purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

HPLC Protocol for 4-HPAA Quantification

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Quantification: Based on a standard curve generated from known concentrations of a 4-HPAA standard.

Conclusion

The synthesis of this compound from L-tyrosine can be effectively achieved through both biocatalytic and chemical methodologies. Biocatalytic routes, particularly those employing whole-cell systems with recombinant enzymes, present an environmentally benign and highly selective option. Chemical synthesis, while potentially offering broader applicability, typically involves multiple steps and harsher conditions. The choice of method will ultimately depend on the specific requirements of the researcher or organization, including scalability, cost-effectiveness, and environmental considerations. This guide has provided a comprehensive overview of the available strategies, along with detailed protocols and comparative data, to aid in making an informed decision. Further research into the optimization of both biocatalytic and chemical routes will continue to enhance the efficiency and accessibility of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. p-Hydroxyphenylacetaldehyde, the major product of L-tyrosine oxidation by the myeloperoxidase-H2O2-chloride system of phagocytes, covalently modifies epsilon-amino groups of protein lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Optimization of Biotransformation of l-Tyrosine to l-DOPA by Yarrowia lipolytica-NCIM 3472 Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to the Enzymatic Synthesis of 4-Hydroxyphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetaldehyde (4-HPAA) is a valuable aromatic aldehyde that serves as a key intermediate in the biosynthesis of various pharmaceuticals, including benzylisoquinoline alkaloids like morphine and berberine, as well as other bioactive compounds. Traditional chemical synthesis routes for 4-HPAA often involve harsh reaction conditions and the use of hazardous materials. In contrast, enzymatic synthesis offers a sustainable and environmentally benign alternative, leveraging the high specificity and efficiency of biocatalysts. This technical guide provides a comprehensive overview of the core enzymatic strategies for the production of 4-HPAA, with a focus on pathways originating from L-tyrosine. It details the enzymes involved, presents available quantitative data, outlines experimental protocols for synthesis, purification, and analysis, and provides visual representations of the key pathways and workflows to aid in research and development.

Introduction

The pursuit of green and sustainable chemical manufacturing has propelled the adoption of biocatalysis in the pharmaceutical and fine chemical industries. Enzymatic synthesis provides a powerful platform for the production of complex molecules with high chemo-, regio-, and stereoselectivity under mild reaction conditions. This compound, a reactive aldehyde, is a critical building block for a diverse range of high-value compounds. Its efficient synthesis is a topic of significant interest. This guide explores the primary enzymatic routes for 4-HPAA production, offering a technical resource for researchers and professionals in drug development and biochemical engineering.

Enzymatic Pathways for this compound Synthesis

The most common and economically viable precursor for the biosynthesis of 4-HPAA is the amino acid L-tyrosine. Several enzymatic pathways have been elucidated and engineered for this conversion, primarily in microbial hosts such as Escherichia coli.

Tyrosine Decarboxylase and Monoamine Oxidase/Tyramine (B21549) Oxidase Pathway

This two-step pathway mimics a common route for tyramine metabolism. L-tyrosine is first decarboxylated to tyramine, which is then oxidatively deaminated to 4-HPAA.

-

Step 1: Decarboxylation of L-Tyrosine. This reaction is catalyzed by Tyrosine Decarboxylase (TDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.

-

Step 2: Oxidative Deamination of Tyramine. This step can be catalyzed by either Monoamine Oxidase (MAO) or Tyramine Oxidase (TynA/Tyo) , flavin-dependent enzymes that produce 4-HPAA, ammonia, and hydrogen peroxide.[1][2]

L-Amino Acid Deaminase (LAAD) Pathway

L-Amino Acid Deaminases (LAADs) can directly convert L-amino acids into their corresponding α-keto acids. While this pathway does not directly produce 4-HPAA, it is a relevant pathway in the broader context of producing aromatic aldehydes and their derivatives from amino acids. The resulting 4-hydroxyphenylpyruvic acid can then be decarboxylated to 4-HPAA by a suitable decarboxylase.

-

Step 1: Oxidative Deamination of L-Tyrosine. L-Amino Acid Deaminase (LAAD) , a membrane-bound flavoprotein, catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid.[3][4][5]

-

Step 2: Decarboxylation of 4-Hydroxyphenylpyruvic Acid. A phenylpyruvate decarboxylase can then convert 4-hydroxyphenylpyruvic acid to 4-HPAA.

This compound Synthase Pathway

A novel enzyme, This compound Synthase (AAS) , discovered from parsley, has been shown to directly convert L-tyrosine to 4-HPAA in a single step.[6] This enzyme, which was previously annotated as a tyrosine decarboxylase, exhibits a unique substrate specificity for tyrosine.[6]

Quantitative Data on Enzymatic Synthesis

Obtaining precise, directly comparable quantitative data for 4-HPAA production is challenging due to its reactivity and its frequent use as an intermediate that is rapidly converted to other products like tyrosol or 4-hydroxyphenylacetic acid. The following tables summarize available data for the production of 4-HPAA and its closely related derivatives, which can serve as an indicator of pathway efficiency.

Table 1: Production of Tyrosol (a 4-HPAA derivative) using Engineered E. coli

| Precursor | Key Enzymes | Host Strain | Titer (g/L) | Reference |

| L-Tyrosine | Tyrosine Decarboxylase, Tyramine Oxidase, Aldehyde Reductase | E. coli | 2.42 | [7] |

Table 2: Production of Hydroxytyrosol (requiring 4-HPAA intermediate) using Engineered E. coli

| Precursor | Key Enzymes | Host Strain | Conversion (%) | Titer (mM) | Reference |

| L-Tyrosine (5 mM) | HpaBC, DODC, MAO, PAR | E. coli BL21(DE3) | 69.4 | 3.47 | [8] |

| L-Tyrosine (25 mM) | HpaBC, LAAD, ARO10, PAR | E. coli BL21(DE3) | 97.1 | 24.27 | [8] |

| L-Tyrosine (50 mM) | HpaBC, LAAD, ARO10, PAR | E. coli BL21(DE3) | - | 32.35 | [8] |

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Reference |

| This compound Synthase | L-Tyrosine | 0.46 | [6] |

| This compound Synthase | L-DOPA | 1.40 | [6] |

| Monoamine Oxidase A (rat intestine) | Tyramine | ~0.120 | [9] |

| Monoamine Oxidase B (rat intestine) | Tyramine | ~0.240 | [9] |

Experimental Protocols

The following sections provide generalized protocols for the key stages of enzymatic 4-HPAA synthesis. These should be optimized for specific enzymes, host strains, and desired production scales.

Whole-Cell Biocatalysis for 4-HPAA Production

Whole-cell biocatalysis is a cost-effective method that utilizes intact microbial cells expressing the desired enzymes, thereby avoiding enzyme purification.[3][10]

4.1.1. Strain and Plasmid Construction

-

Clone the gene(s) encoding the desired enzyme(s) (e.g., TDC and TynA) into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

-

Transform the resulting plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)).

4.1.2. Cell Culture and Induction

-

Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight culture to an initial OD600 of ~0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-30°C) for several hours (e.g., 4-16 hours) to allow for protein expression.

4.1.3. Biotransformation Reaction

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0-8.0).

-

Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10 g-CDW/L).

-

Add the substrate L-tyrosine to the desired concentration (e.g., 1-10 g/L).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking.

-

Monitor the reaction progress by taking samples at regular intervals for HPLC analysis.

Downstream Processing: Purification of 4-HPAA

The purification of 4-HPAA from the reaction mixture is crucial for its use in subsequent applications. A general protocol involves extraction and chromatographic separation.

-

Cell Removal: Centrifuge the biotransformation mixture to pellet the cells.

-

Acidification: Acidify the supernatant to pH 2-3 with an acid (e.g., HCl) to protonate the phenolic hydroxyl group, which can aid in extraction.

-

Solvent Extraction: Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297). Repeat the extraction 2-3 times.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude extract using silica (B1680970) gel column chromatography. The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane (B92381) and ethyl acetate is a common starting point.

Analytical Methods: Quantification of 4-HPAA by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of 4-HPAA.

4.3.1. Sample Preparation

-

Take a sample from the biotransformation reaction.

-

Centrifuge to remove cells and other solids.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[6][11]

-

Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

4.3.2. HPLC Conditions (Illustrative Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid, is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detector at a wavelength of approximately 275-280 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Use a calibration curve prepared with authentic 4-HPAA standards of known concentrations.

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a promising and sustainable alternative to conventional chemical methods. The pathways starting from L-tyrosine, particularly the two-step decarboxylation-oxidation route and the direct synthesis using 4-HPAA synthase, have shown significant potential. The use of engineered microorganisms, especially E. coli, as whole-cell biocatalysts simplifies the process and reduces costs.

Future research should focus on several key areas to enhance the industrial viability of 4-HPAA biosynthesis. The discovery and engineering of more robust and efficient enzymes with higher substrate tolerance and product turnover are crucial. Pathway optimization in microbial hosts through metabolic engineering to increase precursor supply and reduce byproduct formation will be essential for achieving higher titers and yields. Furthermore, the development of integrated bioprocessing strategies, including in situ product removal to overcome the inherent reactivity and potential toxicity of 4-HPAA, will be critical for scaling up production. The continued advancement in these areas will undoubtedly pave the way for the commercial-scale bio-based production of 4-HPAA for the pharmaceutical and fine chemical industries.

References

- 1. agilent.com [agilent.com]

- 2. dovepress.com [dovepress.com]

- 3. [Whole-cell transformation for the synthesis of tyrosine by a multi-enzyme cascade] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.wumardan.edu.pk [journals.wumardan.edu.pk]

- 5. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Optimization of tyrosol-producing pathway with tyrosine decarboxylase and tyramine oxidase in high-tyrosine-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. nacalai.com [nacalai.com]

The Metabolic Pathway of 4-Hydroxyphenylacetaldehyde in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway of 4-hydroxyphenylacetaldehyde in Escherichia coli. The document outlines the core biochemical reactions, the genetic organization of the pathway, key enzymatic players, and their regulation. Furthermore, it presents available quantitative data, detailed experimental protocols for cornerstone assays, and discusses the biotechnological and pharmaceutical relevance of this metabolic route.

Introduction

Escherichia coli, a versatile prokaryotic model organism, possesses the metabolic machinery to utilize a variety of aromatic compounds as carbon and energy sources. The metabolism of this compound is a key pathway that funnels this aromatic aldehyde into central metabolism. This process is initiated by the oxidation of this compound to 4-hydroxyphenylacetic acid (4-HPAA), which is then degraded through a multi-step enzymatic cascade encoded by the hpa gene cluster. This pathway is particularly well-characterized in E. coli W, as common laboratory strains like K-12 are incapable of utilizing 4-HPAA. The study of this pathway is not only crucial for understanding bacterial metabolism of aromatic compounds but also holds significant potential for applications in metabolic engineering and the synthesis of valuable chemicals.

The Core Metabolic Pathway

The metabolic journey of this compound in E. coli begins with its conversion to 4-hydroxyphenylacetic acid, which then enters a specialized degradation pathway. The overall process can be divided into two main stages: the initial oxidation and the subsequent catabolism of the resulting aromatic acid.

Stage 1: Oxidation of this compound

The first committed step in the metabolism of this compound is its oxidation to 4-hydroxyphenylacetic acid. This reaction is catalyzed by the enzyme phenylacetaldehyde (B1677652) dehydrogenase, encoded by the feaB gene. This enzyme exhibits broad substrate specificity and can act on various aromatic aldehydes.

Stage 2: The 4-Hydroxyphenylacetate (B1229458) Catabolic Pathway

Once formed, 4-hydroxyphenylacetic acid is transported into the cell and catabolized by a series of enzymes encoded by the hpa gene cluster, which is organized into two main operons: the hpaBC operon and the hpaGEDFHI operon[1][2][3]. The pathway culminates in the production of central metabolites, pyruvate (B1213749) and succinate (B1194679), which can then enter the citric acid cycle.

The key steps in the 4-HPAA degradation pathway are as follows:

-

Hydroxylation: 4-Hydroxyphenylacetate is hydroxylated to 3,4-dihydroxyphenylacetate (homoprotocatechuate) by the two-component monooxygenase HpaBC[1][2][4].

-

Ring Cleavage: The aromatic ring of 3,4-dihydroxyphenylacetate is cleaved by the HpaD dioxygenase.

-

Downstream Processing: A series of enzymatic reactions catalyzed by HpaE, HpaF, HpaG, HpaH, and HpaI further process the ring-cleavage product into pyruvate and succinate semialdehyde.

-

Final Conversion: Succinate semialdehyde is then oxidized to succinate.

Key Enzymes and Quantitative Data

| Enzyme | Gene | EC Number | Substrate(s) | Product(s) | Km (μM) | kcat (s-1) | Specific Activity |

| Phenylacetaldehyde Dehydrogenase | feaB | 1.2.1.39 | This compound, NAD+ | 4-Hydroxyphenylacetic Acid, NADH | N/A | N/A | Acts on phenylacetaldehyde, this compound, and 3,4-dihydroxyphenylacetaldehyde[5] |

| 4-Hydroxyphenylacetate 3-Monooxygenase (large subunit) | hpaB | 1.14.14.9 | 4-Hydroxyphenylacetate, FADH2, O2 | 3,4-Dihydroxyphenylacetate, FAD, H2O | N/A | N/A | 231 U/mg (for 4-hydroxyphenylacetate oxidation)[6] |

| 4-Hydroxyphenylacetate 3-Monooxygenase (small subunit) | hpaC | 1.5.1.36 | NADH, FAD | NAD+, FADH2 | N/A | N/A | N/A |

| 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase | hpaD | 1.13.11.15 | 3,4-Dihydroxyphenylacetate, O2 | 5-Carboxymethyl-2-hydroxymuconic semialdehyde | N/A | N/A | N/A |

| 5-Carboxymethyl-2-hydroxymuconate semialdehyde dehydrogenase | hpaE | 1.2.1.- | 5-Carboxymethyl-2-hydroxymuconic semialdehyde, NAD+ | 5-Carboxymethyl-2-hydroxymuconate, NADH | N/A | N/A | N/A |

| 5-Carboxymethyl-2-hydroxymuconate isomerase | hpaF | 5.3.3.10 | 5-Carboxymethyl-2-hydroxymuconate | 5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid | N/A | N/A | N/A |

| 5-Oxopent-3-ene-1,2,5-tricarboxylate decarboxylase | hpaG | 4.1.1.- | 5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid | 2-Hydroxy-hepta-2,4-diene-1,7-dioate | N/A | N/A | N/A |

| 2-Hydroxyhepta-2,4-diene-1,7-dioate hydratase | hpaH | 4.2.1.- | 2-Hydroxy-hepta-2,4-diene-1,7-dioate | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid | N/A | N/A | N/A |

| 2,4-Dihydroxyhept-2-ene-1,7-dioate aldolase | hpaI | 4.1.2.- | 2,4-Dihydroxy-hept-2-ene-1,7-dioic acid | Pyruvate, Succinate semialdehyde | N/A | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the this compound metabolic pathway.

Purification of Phenylacetaldehyde Dehydrogenase (FeaB)

Source: Recombinantly expressed in E. coli.

Protocol:

-

Cell Lysis: Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM DTT) and lyse cells by sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Affinity Chromatography: If using a tagged protein (e.g., His-tag), apply the clarified lysate to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: For further purification, apply the eluted protein to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Purity Check: Assess the purity of the final protein preparation by SDS-PAGE.

Enzyme Assay for Phenylacetaldehyde Dehydrogenase (FeaB)

Principle: The activity of FeaB is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

NAD+ stock solution: 50 mM

-

This compound stock solution: 100 mM in DMSO

-

Purified FeaB enzyme

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

880 µL of Assay Buffer

-

20 µL of 50 mM NAD+ (final concentration 1 mM)

-

A suitable amount of purified FeaB enzyme.

-

-

Incubate the mixture for 2 minutes at the desired temperature (e.g., 30°C) to equilibrate.

-

Initiate the reaction by adding 10 µL of 100 mM this compound (final concentration 1 mM).

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Purification of 4-Hydroxyphenylacetate 3-Monooxygenase (HpaB and HpaC)

Source: Recombinantly expressed in E. coli. HpaB and HpaC are typically purified separately.

Protocol for HpaB (large component):

-

Cell Lysis and Clarification: As described for FeaB.

-

Affinity Chromatography: Apply the clarified lysate to a Blue Sepharose column. Wash the column extensively and elute HpaB with a gradient of NADH or a high salt concentration.

-

Anion Exchange Chromatography: As a further purification step, apply the HpaB fraction to an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient.

-

Purity Check: Analyze the purity by SDS-PAGE.

Protocol for HpaC (small component):

-

Cell Lysis and Clarification: As described for FeaB.

-

Ion Exchange Chromatography: Apply the clarified lysate to a DEAE-cellulose column and elute with a linear gradient of NaCl.

-

Size-Exclusion Chromatography: Further purify the HpaC-containing fractions by size-exclusion chromatography.

-

Purity Check: Assess purity by SDS-PAGE.

Enzyme Assay for 4-Hydroxyphenylacetate 3-Monooxygenase (HpaBC)

Principle: The coupled activity of HpaB and HpaC is measured by monitoring the consumption of NADH at 340 nm in the presence of 4-hydroxyphenylacetate and FAD.

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

-

NADH stock solution: 10 mM

-

FAD stock solution: 1 mM

-

4-Hydroxyphenylacetate stock solution: 100 mM

-

Purified HpaB and HpaC enzymes

Procedure:

-

In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

NADH to a final concentration of 200 µM

-

FAD to a final concentration of 10 µM

-

4-Hydroxyphenylacetate to a final concentration of 1 mM

-

A catalytic amount of purified HpaC.

-

-

Equilibrate the mixture at the desired temperature.

-

Initiate the reaction by adding a suitable amount of purified HpaB.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADH oxidation.

Applications in Drug Development and Biotechnology

The this compound metabolic pathway and its enzymes have garnered interest for various biotechnological and pharmaceutical applications.

-

Bioproduction of 4-Hydroxyphenylacetic Acid: 4-HPAA is a valuable platform chemical and a precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers[6][7]. Metabolic engineering of E. coli to overproduce 4-HPAA from simple carbon sources is an active area of research. This often involves the overexpression of key biosynthetic enzymes and the knockout of competing pathways[1][2].

-

Biocatalysis: The enzymes of this pathway, particularly the 4-hydroxyphenylacetate 3-monooxygenase (HpaBC), have potential as biocatalysts. The broad substrate specificity of HpaBC allows for the hydroxylation of various phenolic compounds to produce valuable catechols, which are important intermediates in the synthesis of drugs like L-DOPA (used in the treatment of Parkinson's disease) and other fine chemicals[8].

-

Drug Discovery: Understanding the regulation and function of bacterial metabolic pathways can inform the development of novel antimicrobial strategies. The enzymes of the 4-HPAA pathway could potentially be targets for inhibitors that disrupt the ability of pathogenic bacteria to utilize aromatic compounds present in the host environment.

Conclusion

The metabolic pathway of this compound in Escherichia coli is a well-defined catabolic route that plays a crucial role in the bacterial carbon cycle. This technical guide has provided a comprehensive overview of the pathway, from the initial oxidation of the aldehyde to the complete degradation of the resulting aromatic acid. While significant progress has been made in elucidating the genetics and biochemistry of this pathway, further research is needed to fully characterize the kinetics of all the enzymes involved and to map the metabolic flux through this pathway under different physiological conditions. The continued study of this pathway will undoubtedly uncover new opportunities for biotechnological applications and enhance our fundamental understanding of bacterial metabolism.

References

- 1. d-nb.info [d-nb.info]

- 2. ATP and NADPH engineering of <i>Escherichia coli</i> to improve the production of 4-hydroxyphenylacetic acid using CRISPRi - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetaldehyde is a pivotal intermediate in a variety of biochemical pathways, most notably in the metabolism of dopamine (B1211576) and the biosynthesis of benzylisoquinoline alkaloids.[1][2] Its reactive aldehyde and phenolic functionalities contribute to its significance in both biological systems and as a precursor in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its stability profile, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, key metabolic pathways involving this compound are visualized to facilitate a deeper understanding of its biological roles.

Chemical and Physical Properties

This compound, also known as p-hydroxyphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[3] It typically appears as a white solid or a colorless to pale yellow liquid, depending on its purity and physical state.[3] The presence of both a hydroxyl group and an aldehyde group on the phenyl ring makes it a versatile chemical entity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [3][4] |

| Molecular Weight | 136.15 g/mol | [4] |

| Appearance | White solid or colorless to pale yellow liquid | [3] |

| Melting Point | 118 °C | [3] |

| Boiling Point | Not explicitly available | |

| Solubility | Moderately soluble in water; Soluble in organic solvents | |

| pKa (acidic) | 9.5 (predicted) | |

| LogP | 1.379 (experimental) | [4] |

Stability and Storage

The stability of this compound is influenced by its reactive aldehyde and phenol (B47542) groups. The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, 4-hydroxyphenylacetic acid. The phenolic hydroxyl group can also undergo oxidation, particularly in the presence of metal ions or enzymes.

Storage Recommendations: For long-term stability, this compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. It should be protected from light and moisture. For solutions in solvents, storage at -80°C is recommended for up to six months.

Degradation Pathways: Forced degradation studies are crucial to understanding the stability of this compound. Common degradation pathways to investigate include:

-

Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and basic conditions) to assess the stability of the aldehyde and phenolic groups.

-

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide to determine the propensity for oxidation of the aldehyde and phenol moieties.

-

Photodegradation: Exposure to UV and visible light to evaluate light sensitivity.

-

Thermal Degradation: Subjecting the compound to elevated temperatures to assess its thermal stability.

Experimental Protocols

Enzymatic Synthesis of this compound from L-Tyrosine

This protocol outlines the synthesis of this compound from L-tyrosine using a tyrosine decarboxylase enzyme. This method is based on the natural biosynthetic pathway.

Materials:

-

L-Tyrosine

-

Tyrosine Decarboxylase (from a suitable source, e.g., Streptococcus faecalis)

-

Pyridoxal (B1214274) 5'-phosphate (PLP)

-

Phosphate (B84403) buffer (pH 5.5)

-

Sodium borohydride (B1222165) (for quenching)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve L-tyrosine in phosphate buffer (pH 5.5) to a final concentration of 1 mM.

-

Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to the reaction mixture as a necessary coenzyme for the tyrosine decarboxylase.

-

Enzyme Addition: Introduce tyrosine decarboxylase to the solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically around 37°C) with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Reaction Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium borohydride to reduce any unreacted aldehyde and stabilize the product.

-

Extraction: Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure a good yield.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography.

Purification by Column Chromatography

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 97:3 hexane:ethyl acetate) and gradually increase the polarity.[5]

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This section describes a general reverse-phase HPLC method for the analysis of this compound. Method validation according to ICH guidelines is recommended for quantitative applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile or the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Chemical Shifts (in CDCl₃, predicted):

-

Aldehyde proton (-CHO): ~9.7 ppm (singlet)

-

Aromatic protons: ~6.8-7.2 ppm (two doublets, AA'BB' system)

-

Methylene protons (-CH₂-): ~3.6 ppm (doublet)

-

Phenolic proton (-OH): Variable, depending on concentration and solvent.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, predicted):

-

Carbonyl carbon (C=O): ~200 ppm

-

Aromatic carbons: ~115-155 ppm

-

Methylene carbon (-CH₂-): ~45 ppm

Signaling Pathways and Logical Relationships

Dopamine Metabolism

This compound is an intermediate in the metabolic breakdown of tyramine (B21549), which is derived from the amino acid tyrosine. This pathway is significant in neurotransmitter metabolism. Tyramine is converted to this compound by monoamine oxidase (MAO). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes it to 4-hydroxyphenylacetic acid.

Caption: Metabolic pathway of tyramine to 4-hydroxyphenylacetic acid.

Benzylisoquinoline Alkaloid Biosynthesis

This compound is a crucial precursor in the biosynthesis of a large and diverse group of plant alkaloids known as benzylisoquinolines, which includes medicinally important compounds like morphine and codeine. In this pathway, this compound condenses with dopamine to form the core structure of these alkaloids.

Caption: Biosynthesis of benzylisoquinoline alkaloids from L-tyrosine.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.

References

- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Hydroxyphenylacetaldehyde, the major product of L-tyrosine oxidation by the myeloperoxidase-H2O2-chloride system of phagocytes, covalently modifies epsilon-amino groups of protein lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

4-Hydroxyphenylacetaldehyde CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenylacetaldehyde, a key intermediate in various biological pathways. This document outlines its chemical identity, physicochemical properties, relevant biological roles, and methods for its synthesis.

Core Identification and Chemical Structure

This compound, also known as p-hydroxyphenylacetaldehyde, is a natural product derived from the amino acid tyrosine.[1] It is an organic compound featuring a phenyl ring substituted with a hydroxyl group and an acetaldehyde (B116499) group.[2]

CAS Number: 7339-87-9[1]

Chemical Structure:

-

Molecular Formula: C₈H₈O₂[3]

-

IUPAC Name: 2-(4-hydroxyphenyl)acetaldehyde[4]

-

SMILES: O=Cc1ccc(O)cc1[1]

-

InChI Key: IPRPPFIAVHPVJH-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | White solid or colorless to pale yellow liquid | [1][2] |

| Melting Point | 118 °C (244 °F; 391 K) | [1] |

| Water Solubility | Moderately soluble | [2] |

| logP | 0.5 - 1.379 | [4] |

| pKa (Strongest Acidic) | ~9.5 | [5] |

| Polar Surface Area | 37.3 Ų | [5] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet or multiplet for the benzylic protons (~3.6 ppm), and signals for the aromatic protons in the region of ~6.8-7.2 ppm. The hydroxyl proton signal would be a broad singlet, and its position would be dependent on the solvent and concentration. |

| ¹³C NMR | Expected signals would include a signal for the carbonyl carbon of the aldehyde (~200 ppm), signals for the aromatic carbons (~115-160 ppm), and a signal for the benzylic carbon (~45 ppm). |

| IR Spectroscopy | Key predicted absorption bands would be observed for the O-H stretch of the phenol (B47542) (~3200-3600 cm⁻¹), the C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), the C=O stretch of the aldehyde (~1720 cm⁻¹), and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).[6] |

| Mass Spectrometry (EI) | The predicted mass spectrum shows a molecular ion peak (M+) at m/z = 136, with other significant fragments corresponding to the loss of functional groups.[5] |

Biological Significance and Metabolic Pathways

This compound is a crucial intermediate in two significant metabolic pathways: the biosynthesis of benzylisoquinoline alkaloids in plants and the metabolism of tyramine (B21549) in humans and other organisms.

Benzylisoquinoline Alkaloid (BIA) Biosynthesis

In plants, this compound is a precursor to a vast array of pharmacologically important benzylisoquinoline alkaloids, including morphine and berberine.[4] The initial and committed step in this pathway is the Pictet-Spengler condensation of this compound with dopamine, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[7]

Tyramine Metabolism

In humans and other organisms, this compound is an intermediate in the catabolism of tyramine.[4] Tyramine, a monoamine derived from tyrosine, is oxidized by monoamine oxidase (MAO) to produce this compound.[8] This aldehyde is then typically oxidized further by aldehyde dehydrogenase (ALDH) to form 4-hydroxyphenylacetic acid, or it can be reduced by aldehyde reductase (ALR) to tyrosol.[8]

Experimental Protocols: Synthesis of this compound

Enzymatic Synthesis

Principle: this compound can be synthesized from L-tyrosine using the enzyme this compound synthase, which was identified from parsley (Petroselinum crispum).[9][10] This enzyme catalyzes the direct conversion of L-tyrosine to this compound without the formation of tyramine as an intermediate.[10]

Methodology:

-

Enzyme Source: The this compound synthase can be obtained by heterologous expression of the corresponding gene from parsley (e.g., in E. coli).[11]

-

Substrate: The primary substrate for the reaction is L-tyrosine.[9]

-

Cofactor: The enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP) protein.[10]

-

Reaction Conditions: The enzymatic reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature (e.g., pH ~8.0 and 40°C, though specific conditions may vary).[2]

-

Product Isolation and Detection: The product, this compound, can be extracted from the reaction mixture using an organic solvent and identified and quantified by methods such as HPLC, GC-MS, or NMR spectroscopy.

Workflow:

Applications in Research and Drug Development

Given its role as a key precursor to a wide range of bioactive molecules, this compound is of significant interest to researchers in several fields:

-

Metabolic Engineering and Synthetic Biology: Understanding and utilizing the biosynthetic pathways involving this compound can enable the production of valuable pharmaceuticals and fine chemicals in microbial or plant-based systems.

-

Drug Discovery: As a central node in the biosynthesis of alkaloids, derivatives of this compound and its downstream products are continuously explored for novel therapeutic properties.

-

Neuroscience: Its involvement in the metabolism of the neurotransmitter-related compound tyramine makes it relevant to studies of monoamine oxidase and its inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H8O2 | CID 440113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB023224) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0003767) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biochemical evaluation of a parsley tyrosine decarboxylase results in a novel this compound synthase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enzyme-database.org [enzyme-database.org]

- 11. A pathogen-responsive gene of parsley encodes tyrosine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxyphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetaldehyde is a pivotal aldehyde intermediate in the biosynthesis of numerous significant natural products and a key metabolite in human physiology. This technical guide provides a comprehensive overview of its discovery, biosynthesis, and methods for its isolation and synthesis. Detailed experimental protocols, comparative quantitative data, and visualizations of its core biological pathways are presented to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

This compound, a derivative of phenylacetaldehyde, is a naturally occurring solid compound.[1] Its significance stems from its role as a central intermediate in critical biological pathways. In humans, it is a product of tyramine (B21549) metabolism, catalyzed by monoamine oxidase (MAO) enzymes.[1][2] Furthermore, in the plant kingdom, it serves as a crucial precursor, alongside dopamine, in the biosynthesis of a vast array of benzylisoquinoline alkaloids, which includes medicinally important compounds like morphine and berberine.[3][4] Given its role in these pathways, the ability to efficiently isolate or synthesize this compound is of considerable interest to the scientific community.

Biosynthesis and Biological Significance

This compound is situated at a key metabolic crossroads. Two primary pathways highlight its biological importance:

-

Tyramine Metabolism: In humans and other organisms, the biogenic amine tyramine undergoes oxidative deamination catalyzed by monoamine oxidase (MAO) to yield this compound. This aldehyde is then further metabolized by aldehyde dehydrogenase (ALDH) to 4-hydroxyphenylacetic acid or reduced by aldehyde reductase (ALR) to tyrosol.[2]

-

Benzylisoquinoline Alkaloid (BIA) Biosynthesis: In plants, this compound undergoes a Pictet-Spengler condensation with dopamine, a reaction catalyzed by norcoclaurine synthase (NCS).[3][5] This reaction forms (S)-norcoclaurine, the foundational scaffold from which the diverse family of benzylisoquinoline alkaloids is derived.[4]

Signaling Pathway Diagrams

To visually represent these critical pathways, the following diagrams have been generated using the DOT language.

References

- 1. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxyphenylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyphenylacetaldehyde (p-HPA), an important intermediate in the metabolism of tyramine (B21549) and a key precursor in the biosynthesis of various natural products.[1][2] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development by presenting detailed spectroscopic information, experimental protocols, and relevant metabolic pathways.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, D₂O) [3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.12 | d | H-2, H-6 (Aromatic) |

| 6.80 | d | H-3, H-5 (Aromatic) |

| 3.58 | s | H-α (Methylene) |

| 9.65 | s | H-β (Aldehyde) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (Aldehyde) |

| ~155 | C-4 (Aromatic, C-OH) |

| ~130 | C-2, C-6 (Aromatic) |

| ~125 | C-1 (Aromatic) |

| ~116 | C-3, C-5 (Aromatic) |

| ~45 | CH₂ (Methylene) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the aldehyde group.[7][8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Phenol, H-bonded) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2850-2750 | Medium, Two Bands | C-H Stretch (Aldehyde) |

| 1725-1705 | Strong | C=O Stretch (Aldehyde) |

| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1250-1200 | Strong | C-O Stretch (Phenol) |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and characteristic fragmentation patterns.[11][12]

| m/z | Relative Abundance | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M - CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 100 or 125 MHz spectrometer.

-

Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Typical parameters for ¹³C NMR include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Obtain a background spectrum of the KBr pellet or the solvent.

-

Place the sample in the IR spectrometer and acquire the spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography (GC) can be coupled with mass spectrometry (GC-MS).[11] Alternatively, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for GC-MS.[13][14] ESI and APCI are softer ionization techniques often used with liquid chromatography-mass spectrometry (LC-MS).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Metabolic Pathway of this compound

This compound is a key intermediate in the metabolism of tyramine.[1][2] The following diagram illustrates this pathway.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is outlined below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0003767) [hmdb.ca]

- 4. 4-Hydroxyphenylacetone(770-39-8) 13C NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718) [hmdb.ca]

- 6. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Showing Compound this compound (FDB023224) - FooDB [foodb.ca]

- 12. fiveable.me [fiveable.me]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Methodological & Application

Application Note: Detection of 4-Hydroxyphenylacetaldehyde in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAL), a key intermediate in the metabolism of tyrosine, is gaining significant attention as a potential biomarker for various physiological and pathological states.[1][2] It is formed from the oxidative deamination of tyramine (B21549) by monoamine oxidase (MAO) and is a direct precursor to 4-hydroxyphenylacetic acid (4-HPAA) and tyrosol.[1][2] Given its role as a metabolite derived from both host and gut microbiota metabolism, its levels in biological fluids can offer insights into gut dysbiosis, metabolic disorders, and neuroendocrine tumor activity.[3][4] However, as a reactive aldehyde, 4-HPAL is inherently unstable, posing analytical challenges. This application note provides detailed protocols for the sample preparation and quantification of 4-HPAL in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Pathway of this compound

4-HPAL is a central node in the metabolic pathway of tyrosine. The amino acid tyrosine is first decarboxylated to tyramine, which is then deaminated by monoamine oxidase (MAO) to produce 4-HPAL.[1] This aldehyde is subsequently either oxidized by aldehyde dehydrogenase (ALDH) to form 4-hydroxyphenylacetic acid (4-HPAA) or reduced by aldehyde reductase (ALR) to generate tyrosol.[1] Understanding this pathway is crucial for interpreting the quantitative data of 4-HPAL and its related metabolites.

Caption: Metabolic pathway of Tyrosine to this compound.

Experimental Workflow

The accurate quantification of 4-HPAL requires a systematic workflow, beginning with proper sample collection and culminating in precise data analysis. The key stages include sample preparation to remove interfering matrix components, separation and detection using LC-MS/MS, and finally, data processing for quantification.

Caption: Workflow for 4-HPAL detection in biological samples.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma, Serum, or Urine

This protocol describes a protein precipitation method, which is effective for removing proteins and many other interfering substances from biological fluid samples.[5][6]

Materials:

-

Biological sample (Plasma, Serum, or Urine), stored at -80°C.

-

Internal Standard (IS) solution (e.g., 4-HPAL-d4).

-

HPLC-grade Acetonitrile (B52724) (ACN), pre-chilled to -20°C.

-

Microcentrifuge tubes (1.5 mL).

-

Calibrated pipettes.

-

Centrifuge capable of 14,000 x g and 4°C.

-

Nitrogen evaporator or vacuum centrifuge.

-

Reconstitution solution (e.g., 10% ACN in water with 0.1% formic acid).

Method:

-

Thaw frozen biological samples on ice. Vortex briefly to ensure homogeneity.

-

Pipette 100 µL of the sample into a pre-labeled 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to each sample, vortex briefly.

-

Add 400 µL of cold (-20°C) acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of 4-HPAL. Method optimization is recommended for specific instrumentation.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MRM Transitions (Example):

-

Note: Specific m/z values must be optimized by infusing pure standards.

-

4-HPAL: Precursor ion (e.g., [M+H]+) → Product ion 1, Product ion 2.

-

4-HPAL-d4 (IS): Precursor ion → Product ion.

-

Data Presentation and Performance

The performance of the analytical method should be validated to ensure accurate and reliable results. Key validation parameters are summarized below. The values provided are representative for the analysis of similar phenolic compounds and should be established for 4-HPAL specifically.[5][6]

Table 1: Typical LC-MS/MS Method Performance Characteristics.

| Parameter | Typical Value | Description |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.05 - 0.5 µmol/L | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6] |

| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the method's ability to elicit results that are directly proportional to the analyte concentration. |

| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within a single day. |

| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements across different days. |

| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the nominal (true) value. |

| Recovery | 85 - 115% | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |

Table 2: Reported Detection Ranges for Related Analytes.

| Analytical Method | Analyte | Sample Matrix | Detection Range | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | 4-Hydroxyphenyllactic Acid | Human Serum | LLOQ: 0.02 to 0.25 µmol/L | [5][6] |

| Electrochemical Bioassay | 4-Hydroxyphenylacetic Acid | Aqueous Solution | 1.9 to 15.6 µM | [7] |

| Fluorescent Bioassay | 4-Hydroxyphenylacetic Acid | Aqueous Solution | 60 µM to 3 mM |[7] |

Conclusion

The protocols outlined in this application note provide a robust framework for the reliable detection and quantification of this compound in various biological samples. The use of protein precipitation for sample cleanup coupled with a sensitive and specific UHPLC-MS/MS method allows for accurate measurement of this challenging, yet biologically significant, metabolite. Proper validation of the method is critical to ensure data quality for research and clinical applications, paving the way for a better understanding of the role of 4-HPAL in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Construction of a Whole Cell Bacterial 4-Hydroxyphenylacetic Acid and 2-Phenylacetic Acid Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 4-Hydroxyphenylacetaldehyde using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAA) is a key metabolite in various biological pathways, and its accurate quantification is crucial for research in metabolic disorders, neurochemistry, and toxicology. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for the separation and quantification of non-volatile compounds.[1][2][3] This application note presents a detailed, robust, and validated reverse-phase HPLC (RP-HPLC) method for the quantification of 4-HPAA in various sample matrices. The protocol is designed for reproducibility and is suitable for routine analysis in both research and quality control environments.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is appropriate for this method.[1] The following conditions have been optimized for the separation and quantification of 4-HPAA.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent system with UV-Vis Detector |

| Column | C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size)[1][4] |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min[1][4] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1][4] |

| Detection Wavelength | 275 nm[1] |

| Run Time | 10 minutes |

Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard.

-